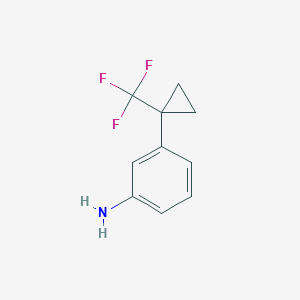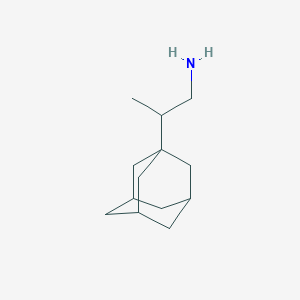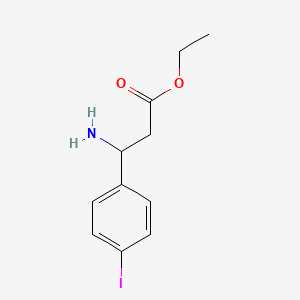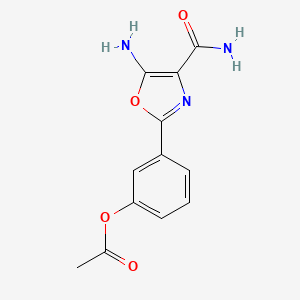
4,4-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is a chemical compound with the molecular formula C4H8O2S It is a member of the dioxathiolane family, characterized by a five-membered ring containing two oxygen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate carbonyl compound under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the dioxathiolane ring. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level. The use of automated systems helps in maintaining precise control over reaction parameters, ensuring high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide compounds.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial agent or in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-dimethyl-1,3-dioxol-2-one: Another member of the dioxolane family with similar structural features but different reactivity.
4-methyl-1,3,2-dioxathiolane-2,2-dioxide: A related compound with a different substitution pattern on the dioxathiolane ring.
Uniqueness
4,4-dimethyl-1,3,2lambda6-dioxathiolane-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry
Propriétés
Formule moléculaire |
C4H8O4S |
|---|---|
Poids moléculaire |
152.17 g/mol |
Nom IUPAC |
4,4-dimethyl-1,3,2-dioxathiolane 2,2-dioxide |
InChI |
InChI=1S/C4H8O4S/c1-4(2)3-7-9(5,6)8-4/h3H2,1-2H3 |
Clé InChI |
JSOPIPOQJFAWJG-UHFFFAOYSA-N |
SMILES canonique |
CC1(COS(=O)(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


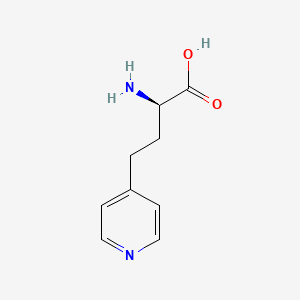

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)

![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)
![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)


